molecular formula C19H17ClN2O3 B2809734 2-(4-chlorophenoxy)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide CAS No. 898418-57-0

2-(4-chlorophenoxy)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide

Cat. No.: B2809734
CAS No.: 898418-57-0
M. Wt: 356.81
InChI Key: CJIKOYFRGSKDOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenoxy)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide is a heterocyclic compound featuring a pyrrolo[3,2,1-ij]quinoline core linked to a 4-chlorophenoxy-substituted acetamide group. This compound is structurally distinct from simpler acetamide derivatives due to its fused bicyclic system and substituted phenoxy group, which likely influence its physicochemical and biochemical properties.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3/c20-14-2-4-16(5-3-14)25-11-17(23)21-15-9-12-1-6-18(24)22-8-7-13(10-15)19(12)22/h2-5,9-10H,1,6-8,11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJIKOYFRGSKDOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)NC(=O)COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide typically involves multiple steps:

  • Formation of the Chlorophenoxy Intermediate

      Starting Materials: 4-chlorophenol and chloroacetic acid.

      Reaction: The reaction between 4-chlorophenol and chloroacetic acid in the presence of a base (e.g., sodium hydroxide) to form 4-chlorophenoxyacetic acid.

      Conditions: Reflux in an aqueous medium.

  • Synthesis of the Tetrahydroquinoline Core

      Starting Materials: Aniline derivatives and cyclohexanone.

      Reaction: Cyclization reaction to form the tetrahydroquinoline core.

      Conditions: Acidic or basic conditions, often using catalysts like Lewis acids.

  • Coupling Reaction

      Starting Materials: 4-chlorophenoxyacetic acid and the tetrahydroquinoline derivative.

      Reaction: Coupling reaction using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

      Conditions: Typically carried out in an organic solvent like dichloromethane or DMF (dimethylformamide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include:

    Continuous Flow Synthesis: To improve reaction efficiency and scalability.

    Automated Reaction Monitoring: Using in-line analytical techniques to ensure consistent product quality.

    Purification: Techniques such as crystallization, distillation, or chromatography to achieve high purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis

  • Conditions : HCl (6 M), reflux at 110°C for 12–24 hours.

  • Outcome : Cleavage of the amide bond produces 2-(4-chlorophenoxy)acetic acid and the corresponding quinoline-derived amine.

Basic Hydrolysis

  • Conditions : NaOH (4 M), ethanol/water (1:1), 80°C for 8–16 hours.

  • Outcome : Generates sodium 2-(4-chlorophenoxy)acetate and free amine.

Reaction TypeReagentsTemperatureProducts
AcidicHCl110°CCarboxylic acid + Amine
BasicNaOH80°CCarboxylate salt + Amine

Nucleophilic Substitution at Chlorophenyl Group

The para-chlorine atom on the phenoxy group participates in nucleophilic aromatic substitution (NAS):

  • Reagents : Amines (e.g., morpholine, piperidine), alkoxides, or thiols.

  • Conditions : Polar aprotic solvents (DMF, DMSO), 100–120°C, 24–48 hours.

  • Outcome : Replacement of chlorine with nucleophiles (e.g., -OCH3, -NH2).

Example :
Ar-Cl+NaOCH3Ar-OCH3+NaCl\text{Ar-Cl} + \text{NaOCH}_3 \rightarrow \text{Ar-OCH}_3 + \text{NaCl}

Oxidation/Reduction of Tetrahydroquinoline Core

The tetrahydroquinoline moiety undergoes redox reactions:

Oxidation

  • Reagents : DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in dichloromethane .

  • Outcome : Conversion of the tetrahydroquinoline ring to a dihydroquinoline derivative.

Reduction

  • Reagents : LiAlH4 in THF, 0°C to room temperature.

  • Outcome : Reduction of the carbonyl group (C=O) to a hydroxyl group (C-OH).

Functionalization via Cyclization and Alkylation

The pyrroloquinoline scaffold supports ring-forming reactions:

Intramolecular Cyclization

  • Conditions : CuI catalysis, DMF, 120°C .

  • Application : Used to synthesize fused polycyclic derivatives for enhanced biological activity.

Side-Chain Alkylation

  • Reagents : Alkyl halides (e.g., 3-chloropropoxybenzene), K2CO3 .

  • Outcome : Introduction of alkyl/aryl groups to the quinoline nitrogen.

Analytical Characterization of Reactions

Key techniques for monitoring reaction progress and purity:

TechniqueApplicationExample Data
HPLC Quantifies product yield and purityRetention time: 8.2 min (99% purity)
NMR Confirms structural changes (e.g., ¹H, ¹³C)δ 7.8 ppm (amide proton)
Mass Spec Verifies molecular weightm/z 404.87 [M+H]⁺

Pharmacological Relevance of Derived Products

Modified derivatives exhibit enhanced bioactivity:

  • MOR Partial Agonism : Alkylated analogs show improved binding to μ-opioid receptors (MOR) with KiK_i values < 2 nM .

  • Serotonin Receptor Antagonism : Fluorinated derivatives demonstrate 5-HT2A receptor antagonism (IC50IC_{50} = 15 nM) .

Scientific Research Applications

Research indicates that 2-(4-chlorophenoxy)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide exhibits significant biological activity:

Anticancer Properties
Studies have shown that this compound can inhibit the proliferation of certain cancer cell lines. Its mechanism of action appears to involve the modulation of signaling pathways related to cell survival and apoptosis. For instance, it has been reported to induce apoptosis in breast cancer cells by activating caspase pathways and downregulating anti-apoptotic proteins .

Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. Preliminary studies suggest that it may protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease . This effect is attributed to its ability to scavenge free radicals and modulate neuroinflammatory responses.

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions:

  • Halogenation Reactions: Introduction of chlorine into the aromatic ring.
  • Amide Bond Formation: Condensation reactions to form the amide bond.
  • Cyclization Reactions: Formation of the pyrroloquinoline core through cyclization.

These synthetic routes are optimized for high yield and purity using techniques such as chromatography for purification.

Case Studies

Several case studies highlight the potential applications of this compound:

Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of this compound on various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth in breast and lung cancer models. The compound was found to significantly reduce tumor size in xenograft models when administered at therapeutic doses .

Case Study 2: Neuroprotection
Another study focused on the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal damage. The findings indicated that treatment with this compound resulted in reduced neuronal cell death and improved behavioral outcomes in animal models .

Mechanism of Action

The mechanism by which 2-(4-chlorophenoxy)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide exerts its effects would depend on its specific application:

    Molecular Targets: It may interact with specific enzymes, receptors, or other proteins, altering their activity. For example, it could inhibit an enzyme by binding to its active site or modulate a receptor’s function by acting as an agonist or antagonist.

  • **Pathways Involved

Biological Activity

2-(4-chlorophenoxy)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its effects on various biological systems and its potential therapeutic applications.

Chemical Structure

The compound features a complex structure that includes a chlorophenoxy group and a pyrroloquinoline moiety. Its chemical formula is C20H18ClN3O3C_{20}H_{18}ClN_3O_3, which contributes to its interaction with biological targets.

Anticancer Properties

Research has indicated that quinoline derivatives exhibit significant anticancer activity. Studies have shown that this compound demonstrates antiproliferative effects against various cancer cell lines. For instance:

  • Cell Line Studies : In vitro tests revealed that this compound inhibited the growth of HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines with IC50 values comparable to standard chemotherapeutics like doxorubicin .

The proposed mechanisms of action for the anticancer effects include:

  • Induction of Apoptosis : The compound appears to trigger apoptosis in cancer cells through both intrinsic and extrinsic pathways. This is evidenced by increased expression of pro-apoptotic markers and decreased anti-apoptotic proteins in treated cells .
  • Cell Cycle Arrest : Flow cytometry analyses indicated that the compound causes cell cycle arrest at the G0/G1 phase, preventing cancer cells from proliferating .

Antimicrobial Activity

In addition to its anticancer properties, this compound also exhibits antimicrobial activity. Studies suggest it has effectiveness against several bacterial strains:

  • Bacterial Inhibition : The compound showed significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be lower than those of conventional antibiotics.

Neuroprotective Effects

Emerging research highlights the neuroprotective potential of this compound:

  • Neurotransmitter Modulation : Animal studies suggest that it may enhance neurotransmitter levels in models of neurodegenerative diseases. This could be beneficial in conditions such as Huntington's disease and Alzheimer's disease .

Case Study 1: Anticancer Efficacy

A study conducted on the MCF-7 breast cancer cell line demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability. The study utilized a standard MTT assay to quantify cell proliferation and concluded that the compound could serve as a lead for developing new anticancer agents.

Case Study 2: Neuroprotective Properties

In a rat model of neurodegeneration induced by quinolinic acid, administration of this compound improved motor functions and reduced behavioral deficits. Biochemical assays indicated decreased lipid peroxidation and enhanced antioxidant enzyme activities in the brain tissues of treated animals compared to controls .

Summary Table of Biological Activities

Activity Effect Mechanism
AnticancerInhibition of cancer cell growthInduction of apoptosis; Cell cycle arrest
AntimicrobialInhibition of bacterial growthDisruption of bacterial cell wall integrity
NeuroprotectiveImprovement in motor functionsModulation of neurotransmitter levels

Comparison with Similar Compounds

Pyrroloquinoline Derivatives

  • N-(4-Oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propionamide (CAS 898435-23-9) Structural Difference: Replaces the acetamide group with a propionamide (CH2CH2CONH-) chain.
  • N-(1,2,5,6-Tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide (CAS 101651-47-2) Structural Difference: Lacks the 4-chlorophenoxy group and the 4-oxo moiety on the pyrroloquinoline core. Impact: Reduced hydrogen-bonding capacity and electronic effects, possibly diminishing target affinity compared to the chlorophenoxy variant .

Substituent Modifications

Phenoxy/Aryl Group Variations

  • 2-(4-Chlorophenyl)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide Structural Difference: Substitutes the phenoxy group (O-linked) with a direct chlorophenyl (C-linked) attachment.
  • Impact: Serves as a synthetic intermediate for derivatives like quinolin-8-yloxy acetamides; the fluorine atom may improve metabolic stability compared to chlorine .

Amide Chain Modifications

  • N-(1-Methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butyramide (CAS 898410-90-7) Structural Difference: Features a butyramide (CH2CH2CH2CONH-) chain and a methyl group on the pyrroloquinoline nitrogen. Impact: Enhanced lipophilicity and steric bulk, which could prolong half-life but reduce solubility .

Data Tables: Structural and Physicochemical Comparisons

Compound Name Core Structure Substituent(s) Molecular Weight Key Properties
Target Compound Pyrroloquinoline + 4-oxo 4-Chlorophenoxy-acetamide ~387.8 g/mol High polarity, moderate lipophilicity
N-(4-Oxo-pyrroloquinolin-8-yl)propionamide Pyrroloquinoline + 4-oxo Propionamide ~271.3 g/mol Increased lipophilicity
2-Chloro-N-(4-fluorophenyl)acetamide None (simple acetamide) 4-Fluorophenyl ~201.6 g/mol High solubility, metabolic stability
N-(1,2,5,6-Tetrahydro-4H-pyrroloquinolin-8-yl)acetamide Pyrroloquinoline (no 4-oxo) Acetamide ~230.3 g/mol Reduced hydrogen-bonding capacity

Q & A

Q. What are the key synthetic pathways for synthesizing 2-(4-chlorophenoxy)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide?

  • Methodological Answer : The synthesis involves multi-step organic reactions, including:
  • Step 1 : Coupling of the chlorophenoxy-acetyl group to the pyrroloquinoline core via amide bond formation using carbodiimide-based coupling agents (e.g., EDC or DCC) under anhydrous conditions .
  • Step 2 : Cyclization of the tetrahydroquinoline moiety under acidic or basic conditions, with temperature control (60–80°C) to prevent side reactions .
  • Purification : High-performance liquid chromatography (HPLC) or column chromatography to isolate the product, followed by NMR (¹H/¹³C) and mass spectrometry (MS) for structural validation .

Q. How is the compound’s structural integrity confirmed post-synthesis?

  • Methodological Answer : A combination of spectroscopic and chromatographic techniques is employed:
  • ¹H/¹³C NMR : To verify the presence of the chlorophenoxy group (δ 7.2–7.4 ppm for aromatic protons) and the pyrroloquinoline core (distinct peaks for NH and carbonyl groups) .
  • HPLC : Purity assessment (>95% purity threshold for biological assays) using a C18 reverse-phase column with UV detection at 254 nm .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm the molecular ion peak (expected m/z: ~344.81 for [M+H]⁺) .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer : Initial screenings often focus on:
  • Enzyme Inhibition : Testing against kinases or proteases using fluorometric assays (e.g., ADP-Glo™ kinase assays) .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa or MCF-7) to determine IC₅₀ values .
  • Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) to assess affinity (Ki values) .

Advanced Research Questions

Q. How can researchers optimize synthetic yields while minimizing side-product formation?

  • Methodological Answer :
  • Reaction Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates .
  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for coupling steps to improve efficiency .
  • In-line Monitoring : Employ real-time FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .
  • Data-Driven Adjustments : Use design of experiments (DoE) to model interactions between variables (temperature, pH, catalyst loading) .

Q. How should discrepancies in biological activity data across studies be resolved?

  • Methodological Answer :
  • Assay Standardization : Compare protocols for cell viability assays (e.g., MTT vs. resazurin) to identify variability sources .
  • Metabolic Stability Testing : Evaluate compound stability in assay media (e.g., plasma protein binding via ultrafiltration) to rule out pharmacokinetic confounders .
  • Structural Reanalysis : Verify batch purity via differential scanning calorimetry (DSC) to detect polymorphic forms that may alter activity .

Q. What computational strategies predict structure-activity relationships (SAR) for this compound?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinase ATP-binding pockets) .
  • QSAR Modeling : Develop regression models based on electronic descriptors (HOMO/LUMO energies) and steric parameters (molar refractivity) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational dynamics .

Q. What strategies are recommended for elucidating the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :
  • CRISPR-Cas9 Knockout Screens : Identify essential genes modulating compound efficacy in target cells .
  • Thermal Proteome Profiling (TPP) : Detect target engagement by monitoring protein thermal stability shifts via mass spectrometry .
  • Metabolomics : LC-MS-based profiling to trace metabolic pathway perturbations (e.g., TCA cycle intermediates) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.